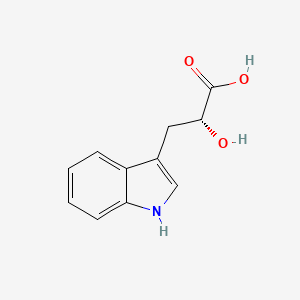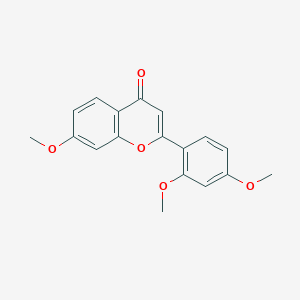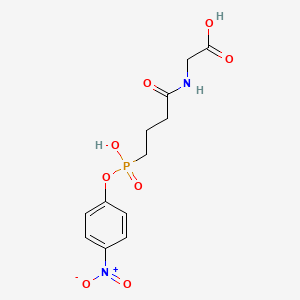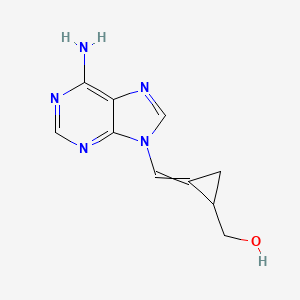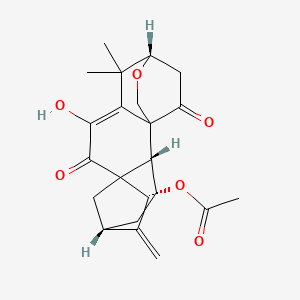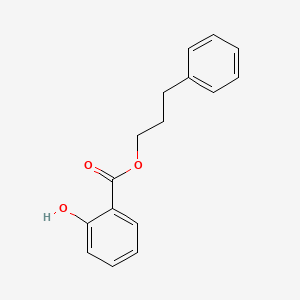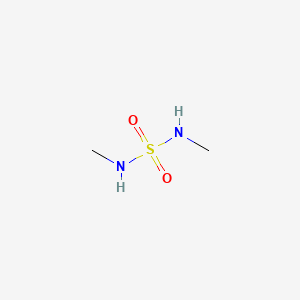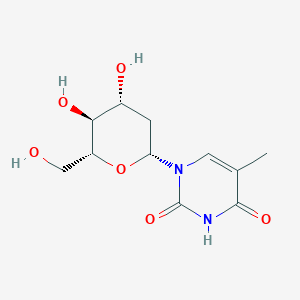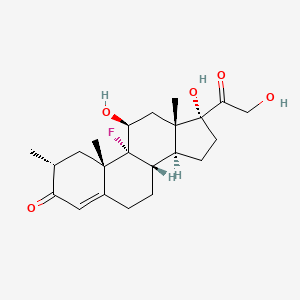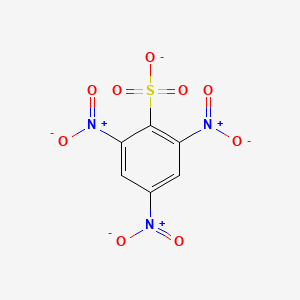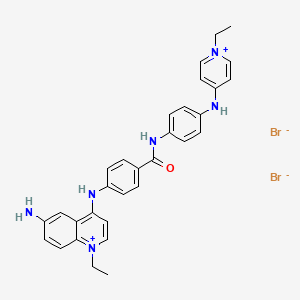
Cain quinolinium
Vue d'ensemble
Description
Cain quinolinium is a type of quinolinium salt . Quinolinium salts are a widespread group of cationic surfactants with numerous applications in various branches of industry and research . They usually consist of a hydrophilic part represented by a quaternary nitrogen moiety and a hydrophobic part represented by a long alkyl chain .
Synthesis Analysis
The preparation of quinoline-derived cationic surface active agents differing in the length of the side alkyl chains (from C8 to C20) has been described . An HPLC method was successfully developed for distinction of all members of the series of prepared long-chain quinolinium derivatives .
Molecular Structure Analysis
The molecular formula of quinolinium is C9H7N . Its average mass is 130.166 Da and its mono-isotopic mass is 130.065125 Da . The structure of quinolinium involves a nitrogen atom in the heteroaromatic system .
Chemical Reactions Analysis
Quinolinium and its derivatives have been widely studied and used in a variety of cyclization reactions due to their air stability, ease of use, and high efficiency . Sulfur- and nitrogen-based pyridinium and quinolinium 1,4-zwitterions, types of emerging heteroatom-containing synthons, have attracted much attention from chemists .
Physical And Chemical Properties Analysis
Quinoline, from which quinolinium is derived, is a colorless, hygroscopic, weakly basic liquid with a characteristic unpleasant odor . It turns brown on exposure to light and absorbs as much as 22% water . Its melting/freezing point is -15 °C .
Applications De Recherche Scientifique
Chemotherapeutic Applications
Cain Quinolinium (NSC 176319) has been studied for its potential as a chemotherapeutic agent. It exhibits cytotoxic properties against both murine L1210 leukemia cells and bone marrow progenitor cells. Interestingly, at non-toxic concentrations, Cain Quinolinium can protect these cells against the cytotoxicity of mechlorethamine, another chemotherapeutic agent. This dual role of Cain Quinolinium, both as a cytotoxic agent and a protective agent against cytotoxicity, demonstrates its potential in combination chemotherapy. Research has shown that a combination of Cain Quinolinium and mechlorethamine led to a significant increase in long-term survivors in mice with murine L1210 leukemia, compared to each drug used alone (Naujokaitis Sa, 1981).
Binding to Tissue Lipid Extracts
Cain Quinolinium (NSC 113089) also shows an affinity for binding to lipid extracts from various rat tissues, including kidney, liver, heart, and skeletal muscle. This binding is saturable and can be displaced by agents like spermine, spermidine, calcium ions, and protons. The study of such binding properties is significant as it helps in understanding the drug's interaction with biological systems, potentially leading to better drug design and targeting strategies (Yesair, Callahan, Mccomish, & Taylor, 1979).
Interaction with Quadruplex DNA
Cain Quinolinium (NSC 176319) has been identified as a molecule that selectively binds to quadruplex DNAs. The use of enhanced hydroxyl radical cleavage protocol and NMR methods has provided insights into its structural interaction with quadruplex DNA. This research is crucial for developing therapeutics and research tools targeting specific quadruplex DNAs, as Cain Quinolinium exhibits selective binding and disruption of hydrogen bonding in these structures (Ranpura, Białońska, & Bolton, 2014).
Nickel-Catalyzed Cross-Coupling Reactions
Cain Quinolinium ions have been utilized in asymmetric, Ni-catalyzed Suzuki cross-coupling reactions to yield dihydroquinolines. The Ni-iminium activation mode in this process is a mild pathway to generate enantioenriched products from racemic starting materials. Such chemical processes are significant for synthetic chemistry, particularly in the development of novel compounds with potential pharmacological applications (Shields, Ahneman, Graham, & Doyle, 2014).
Safety And Hazards
Orientations Futures
Quinolinium-based fluorescent reagents have been prepared for modification of cysteine-containing peptides and proteins . These reagents have shown potential as they can inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus and also some Gram-negative organisms and NDM-1 Escherichia coli .
Propriétés
IUPAC Name |
4-[(6-amino-1-ethylquinolin-1-ium-4-yl)amino]-N-[4-[(1-ethylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O.2BrH/c1-3-36-18-15-27(16-19-36)33-24-10-12-26(13-11-24)35-31(38)22-5-8-25(9-6-22)34-29-17-20-37(4-2)30-14-7-23(32)21-28(29)30;;/h5-21H,3-4,32H2,1-2H3,(H,35,38);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLMVLJMKFSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)CC)N.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32Br2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cain quinolinium | |
CAS RN |
42013-69-4 | |
| Record name | Cain quinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-4-(1-phenyl-4-pyrazolyl)furo[2,3-d]pyrimidine](/img/structure/B1206368.png)
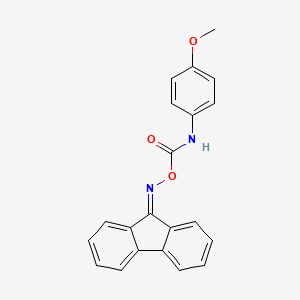
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide](/img/structure/B1206370.png)
